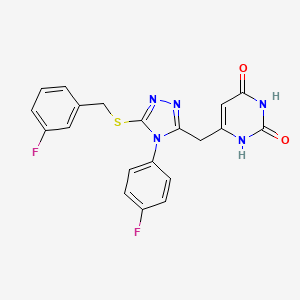

6-((5-((3-fluorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

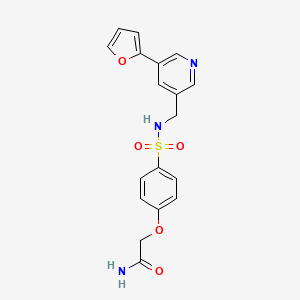

The synthesis of pyrimidine derivatives often involves cyclization reactions, where different substituents are introduced to the pyrimidine ring to alter its chemical and physical properties. For example, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds was achieved by cyclization of trifluoroacetoacetate ethyl with substituted-urea, showing good herbicidal activities, which indicates the versatility of pyrimidine synthesis methods in producing compounds with varied applications (Yang Huazheng, 2013).

Molecular Structure Analysis

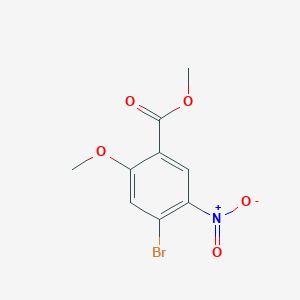

Molecular structure analysis of pyrimidine derivatives is essential for understanding their chemical behavior and potential applications. For instance, the molecular structure of a related compound was confirmed by spectroscopic methods and X-ray crystallography, indicating the importance of these techniques in characterizing the structural details of pyrimidine derivatives (A. Barakat et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, leading to a wide range of chemical properties. For example, reactions of 6-(N-methylanilino)-5-(N-phenylimino) pyrimidine-2, 4 (3H, 5H)-dione with benzyl hydrosulfide and benzylamine under mild conditions resulted in concurrent occurrence of a redox reaction and nucleophilic substitution (M. Sako et al., 1985).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The chemical compound 6-((5-((3-fluorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is part of a broader category of compounds known for their complex synthesis processes and significant potential in scientific research. Compounds within this category, such as 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, have been synthesized to explore their herbicidal activities, showcasing the agricultural implications of such chemicals (Huazheng, 2013). Similarly, the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives demonstrates the compound's versatility in structural and spectral explorations, contributing to the understanding of electronic structures through computational methods (Ashraf et al., 2019).

Supramolecular Chemistry

The dihydropyrimidine-2,4-(1H,3H)-dione functionality, a key feature in compounds similar to the one , plays a crucial role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are of interest for their potential in creating 2D and 3D networks through hydrogen bonding, showcasing the compound's applicability in materials science and nanotechnology (Fonari et al., 2004).

Biological Activities

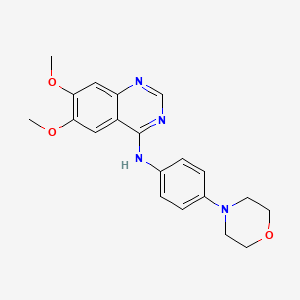

The compound falls within a class of pyrimidine derivatives known for their varied biological activities. For instance, pyrimidine linked with morpholinophenyl derivatives have been explored for their larvicidal activity against specific larvae, highlighting the compound's potential in pest control and public health (Gorle et al., 2016). Additionally, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds demonstrates the potential for anti-inflammatory and analgesic agents, further emphasizing the compound's significance in medicinal chemistry (Abu‐Hashem et al., 2020).

Propriétés

IUPAC Name |

6-[[4-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N5O2S/c21-13-4-6-16(7-5-13)27-17(9-15-10-18(28)24-19(29)23-15)25-26-20(27)30-11-12-2-1-3-14(22)8-12/h1-8,10H,9,11H2,(H2,23,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNFUGPMHLAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)

![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)